molecular formula C10H21NO3S B1278759 Boc-L-methioninol CAS No. 51372-93-1

Boc-L-methioninol

Cat. No. B1278759
CAS RN: 51372-93-1
M. Wt: 235.35 g/mol
InChI Key: IPIBDQMAIDPJBU-QMMMGPOBSA-N
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Description

Boc-L-methioninol is a chemical compound with the molecular formula C10H21NO3S . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of Boc-L-methioninol involves enzymatic endpoint assays of L-methionine with colorimetric analysis . The determination of the total amount of L-methionine in biological samples, such as blood and urine, is also part of the synthesis process .


Molecular Structure Analysis

The molecular weight of Boc-L-methioninol is 235.3 . Its molecular formula is C10H21NO3S . The structure of Boc-L-methioninol indicates strong Boc/Boc electronic and steric interactions .


Chemical Reactions Analysis

Boc-L-methioninol undergoes various chemical reactions. For instance, it is involved in enzymatic assays using MetDC . The reaction mixtures contain 2.0 U/mL MetDC, L-methionine (5–200 μM), 2.4 mM phenol, 750 μM 4-aminoantipyrine, 15 mU/mL peroxidase, 940 mU/mL copper amine oxidase, 10% or 20% (v/v) human blood serum Control Serum I (Lot 1721 I), and 40 μM PLP in 100 mM KPB (pH 7.0) .


Physical And Chemical Properties Analysis

Boc-L-methioninol has a molecular weight of 235.344 Da and a mono-isotopic mass of 235.124207 Da . Its density is 1.081 g/cm3 .

Safety And Hazards

Boc-L-methioninol should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It should be stored in a well-ventilated place with the container kept tightly closed .

properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIBDQMAIDPJBU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450953
Record name Boc-L-methioninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-methioninol

CAS RN

51372-93-1
Record name Boc-L-methioninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl N-(tert-butoxycarbonyl)methioninate (47.7 g, 0.181 mol) in THF (500 mL) was added lithium borohydride (16.0 g, 0.734 mol) at 0° C. The reaction mixture was allowed to warm to room temperature. After 2 hours, the reaction mixture was diluted with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate. MS ESI calc'd. for C10H22NO3S [M+H]+ 236. found 236. 1H NMR (400 MHz, CD3OD) δ 3.68-3.64 (m, 1H), 3.54-3.47 (m, 2H), 2.59-2.48 (m, 2H), 2.10 (s, 3H), 1.88-1.64 (m, 2H), 1.49 (s, 9H).
Quantity
47.7 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Boc-L-methioninol in the synthesis of bicyclic guanidine derivatives for targeting nucleic acids?

A1: Boc-L-methioninol serves as a crucial starting material in the multi-step synthesis of bicyclic guanidine derivatives, which are designed to mimic the arginine-guanidine interaction with nucleic acids. The research paper highlights two key approaches:

  • Conversion to Azide: Boc-L-methioninol is initially converted to the corresponding azide. While the paper mentions difficulties incorporating this specific bicyclic guanidine into an amino acid, the approach lays groundwork for further development [].
  • Novel Strategy with Variable Ring Size: A modified strategy utilizes Boc-L-methioninol and an azido alkane amine to generate a bicyclic guanidine methylene alcohol with controllable ring size. This method shows promise for producing functionalized bicyclic guanidines for nucleic acid targeting [].

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